![molecular formula C12H12F2O4S B4295083 3-({2-[4-(difluoromethoxy)phenyl]-2-oxoethyl}thio)propanoic acid](/img/structure/B4295083.png)
3-({2-[4-(difluoromethoxy)phenyl]-2-oxoethyl}thio)propanoic acid
Übersicht
Beschreibung
3-({2-[4-(difluoromethoxy)phenyl]-2-oxoethyl}thio)propanoic acid, also known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that was first introduced in the market in 1978. It is a derivative of salicylic acid and is used to treat pain, fever, and inflammation.
Wirkmechanismus
3-({2-[4-(difluoromethoxy)phenyl]-2-oxoethyl}thio)propanoic acid works by inhibiting the production of prostaglandins, which are responsible for pain, inflammation, and fever. It does this by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. 3-({2-[4-(difluoromethoxy)phenyl]-2-oxoethyl}thio)propanoic acid is a non-selective COX inhibitor, meaning that it inhibits both COX-1 and COX-2 enzymes.
Biochemical and Physiological Effects:
3-({2-[4-(difluoromethoxy)phenyl]-2-oxoethyl}thio)propanoic acid has several biochemical and physiological effects. Some of the effects include:
1. Anti-inflammatory: 3-({2-[4-(difluoromethoxy)phenyl]-2-oxoethyl}thio)propanoic acid reduces inflammation by inhibiting the production of prostaglandins.
2. Analgesic: 3-({2-[4-(difluoromethoxy)phenyl]-2-oxoethyl}thio)propanoic acid reduces pain by inhibiting the production of prostaglandins.
3. Antipyretic: 3-({2-[4-(difluoromethoxy)phenyl]-2-oxoethyl}thio)propanoic acid reduces fever by inhibiting the production of prostaglandins.
4. Gastrointestinal effects: 3-({2-[4-(difluoromethoxy)phenyl]-2-oxoethyl}thio)propanoic acid can cause gastrointestinal side effects such as nausea, vomiting, and diarrhea.
Vorteile Und Einschränkungen Für Laborexperimente
3-({2-[4-(difluoromethoxy)phenyl]-2-oxoethyl}thio)propanoic acid has several advantages and limitations for lab experiments. Some of the advantages include:
1. Availability: 3-({2-[4-(difluoromethoxy)phenyl]-2-oxoethyl}thio)propanoic acid is readily available and can be purchased from chemical suppliers.
2. Stability: 3-({2-[4-(difluoromethoxy)phenyl]-2-oxoethyl}thio)propanoic acid is stable and can be stored for long periods of time.
3. Low cost: 3-({2-[4-(difluoromethoxy)phenyl]-2-oxoethyl}thio)propanoic acid is relatively low cost compared to other NSAIDs.
Some of the limitations of 3-({2-[4-(difluoromethoxy)phenyl]-2-oxoethyl}thio)propanoic acid for lab experiments include:
1. Non-specific: 3-({2-[4-(difluoromethoxy)phenyl]-2-oxoethyl}thio)propanoic acid is a non-specific COX inhibitor, meaning that it inhibits both COX-1 and COX-2 enzymes.
2. Gastrointestinal effects: 3-({2-[4-(difluoromethoxy)phenyl]-2-oxoethyl}thio)propanoic acid can cause gastrointestinal side effects, which can affect the results of experiments.
3. Limited research: There is limited research on the effects of 3-({2-[4-(difluoromethoxy)phenyl]-2-oxoethyl}thio)propanoic acid on different biological systems.
Zukünftige Richtungen
There are several future directions for research on 3-({2-[4-(difluoromethoxy)phenyl]-2-oxoethyl}thio)propanoic acid. Some of the areas of research include:
1. Cancer: Further research is needed to investigate the potential anti-cancer properties of 3-({2-[4-(difluoromethoxy)phenyl]-2-oxoethyl}thio)propanoic acid.
2. Cardiovascular disease: Further research is needed to investigate the potential of 3-({2-[4-(difluoromethoxy)phenyl]-2-oxoethyl}thio)propanoic acid to reduce the risk of cardiovascular disease.
3. Specific COX inhibition: Further research is needed to develop selective COX inhibitors that target either COX-1 or COX-2 enzymes.
4. Combination therapy: Further research is needed to investigate the potential of 3-({2-[4-(difluoromethoxy)phenyl]-2-oxoethyl}thio)propanoic acid in combination with other drugs for the treatment of various diseases.
Conclusion:
In conclusion, 3-({2-[4-(difluoromethoxy)phenyl]-2-oxoethyl}thio)propanoic acid is a non-steroidal anti-inflammatory drug that has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It works by inhibiting the production of prostaglandins, which are responsible for pain, inflammation, and fever. 3-({2-[4-(difluoromethoxy)phenyl]-2-oxoethyl}thio)propanoic acid has several advantages and limitations for lab experiments, and there are several future directions for research on 3-({2-[4-(difluoromethoxy)phenyl]-2-oxoethyl}thio)propanoic acid.
Wissenschaftliche Forschungsanwendungen
3-({2-[4-(difluoromethoxy)phenyl]-2-oxoethyl}thio)propanoic acid has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been used in various scientific research studies to investigate its effects on different biological systems. Some of the areas of research where 3-({2-[4-(difluoromethoxy)phenyl]-2-oxoethyl}thio)propanoic acid has been studied include:
1. Arthritis: 3-({2-[4-(difluoromethoxy)phenyl]-2-oxoethyl}thio)propanoic acid has been shown to be effective in treating arthritis by reducing inflammation and pain.
2. Cancer: 3-({2-[4-(difluoromethoxy)phenyl]-2-oxoethyl}thio)propanoic acid has been studied for its potential anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo.
3. Cardiovascular disease: 3-({2-[4-(difluoromethoxy)phenyl]-2-oxoethyl}thio)propanoic acid has been studied for its potential to reduce the risk of cardiovascular disease. It has been shown to reduce inflammation and improve endothelial function.
Eigenschaften
IUPAC Name |
3-[2-[4-(difluoromethoxy)phenyl]-2-oxoethyl]sulfanylpropanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O4S/c13-12(14)18-9-3-1-8(2-4-9)10(15)7-19-6-5-11(16)17/h1-4,12H,5-7H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFUSUGBNWUMPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSCCC(=O)O)OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.